6-methyl-1H-indole-2-carboxamide
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Overview
Description
6-methyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-indole-2-carboxamide typically involves the reaction of 6-methylindole with a carboxylic acid derivative. One common method is the reaction of 6-methylindole with an activated carboxylic acid derivative, such as an acyl chloride or an ester, in the presence of a base like triethylamine . The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-indole-2-carboxamide: Lacks the methyl group at the 6-position.
3-methyl-1H-indole-2-carboxamide: Has a methyl group at the 3-position instead of the 6-position.
6-chloro-1H-indole-2-carboxamide: Has a chlorine atom at the 6-position instead of a methyl group.
Uniqueness
6-methyl-1H-indole-2-carboxamide is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
893730-34-2 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-7-5-9(10(11)13)12-8(7)4-6/h2-5,12H,1H3,(H2,11,13) |
InChI Key |
XRYVKAFQUAQPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)N |
Origin of Product |
United States |
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